molecular formula C6H6N2O2 B1314258 2-Methylpyrimidine-5-carboxylic acid CAS No. 5194-32-1

2-Methylpyrimidine-5-carboxylic acid

Cat. No. B1314258
CAS RN: 5194-32-1
M. Wt: 138.12 g/mol
InChI Key: NMGIXZFBQPETOK-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2 . It is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators . It is also employed in the synthesis, spectral characterization, and anticancer activity of new 2,3,6-substituted quinazolin-4 (3h)-one derivatives .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrimidine-5-carboxylic acid is represented by the formula C6H6N2O2 .


Physical And Chemical Properties Analysis

2-Methylpyrimidine-5-carboxylic acid has a molecular weight of 138.12 g/mol . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Derivative Formation

2-Methylpyrimidine-5-carboxylic acid is a significant compound in the synthesis of various derivatives. For instance, it has been used in the formation of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine. These derivatives have shown potential in pharmacological examinations, revealing properties such as analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).

Condensation Reactions

The compound is also instrumental in one-step construction of 2-substituted-4,6-diazaindoles, achieved by direct condensation with various carboxylic acid derivatives. This process is noteworthy for not requiring protection groups or oxidation-state adjustment, streamlining the synthesis process (Song et al., 2009).

Behavior in Aqueous Solutions

Research into the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solutions compared it with similar compounds, providing insights into the properties of these compounds in water. This research is valuable for understanding the solubility and stability of these compounds in various environments (Hirai, 1966).

Liquid Crystal Research

In the realm of material science, derivatives of 2-methylpyrimidine-5-carboxylic acid have been synthesized and their liquid-crystal characteristics explored. This research contributes to the development of new materials with specific optical and physical properties (Mikhaleva et al., 1986).

Crystal Structure Prediction

The compound's interactions with other molecules, such as 2-amino-4-methylpyrimidine and 2-methylbenzoic acid, have been studied to aid in crystal structure prediction. This research is important for understanding and predicting the formation of solid-state structures in various chemical processes (Collins, Wilson, & Gilmore, 2010).

Safety And Hazards

2-Methylpyrimidine-5-carboxylic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Methylpyrimidine-5-carboxylic acid is used in the synthesis of new 2,3,6-substituted quinazolin-4 (3h)-one derivatives, which have been studied for their anticancer activity . It is also used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators . These applications suggest potential future directions in medicinal chemistry and cancer research.

properties

IUPAC Name

2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGIXZFBQPETOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546347
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-5-carboxylic acid

CAS RN

5194-32-1
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrimidine-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 30 ml of ethanol and 20 ml of a 1M sodium hydroxide aqueous solution, 2.9 g of ethyl 2-methylpyrimidine-5-carboxylate was stirred for 2 hours. The solvent was removed by evaporation and an appropriate amount of water and diethyl ether were added thereto, followed by liquid-separating operation. The resulting aqueous layer was made weakly acidic with a 1M hydrochloric acid aqueous solution and then the resulting crystals were collected by filtration, washed with water, and then dried to obtain 1.9 g of the title compound.
Quantity
0 (± 1) mol
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Quantity
2.9 g
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30 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Malinka, T Zawisza, HE Zajac - Archivum Immunologiae et …, 1989 - europepmc.org
… Besides, some derivatives of 4-phenylamino-2-methylpyrimidine-5-carboxylic acid (15-20) were also synthesized. Structure of the compounds was confirmed by spectral analysis (IR, H-…
Number of citations: 5 europepmc.org
S Hintermann, C Guntermann, H Mattes… - …, 2016 - Wiley Online Library
… After nitro group reduction and coupling with 2-methylpyrimidine-5-carboxylic acid, the corresponding amide 7 was obtained. Introduction of the key benzylic piperazine motif was …
WN Wu, AQ Tai, Q Chen… - Journal of Heterocyclic …, 2016 - Wiley Online Library
… 4-Amino-2-methylpyrimidine-5-carboxylic acid (4) was obtained from the hydrolysis of 4-amino-2-methylpyrimidin-5-carbonitrile (3), and 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-…
Number of citations: 23 onlinelibrary.wiley.com
P Ramesh, D Srinivasulu, P Kishore… - Letters in Organic …, 2015 - ingentaconnect.com
… It was observed that the compounds having nicotinic acid, thiophene-2-carboxylic acid, 2-methylpyrimidine-5-carboxylic acid, pyrimidine-5carboxylic acid in combination with quinazolin-…
Number of citations: 1 www.ingentaconnect.com
G Sridhar, S Palle, J Vantikommu… - Synthetic …, 2020 - Taylor & Francis
… The 5-(2-methylpyrimidin-5-yl)-1,3,4-thiadiazol-2-amine (5) ring system was accomplished by the condensation reaction of 2-methylpyrimidine-5-carboxylic acid (3) with …
Number of citations: 13 www.tandfonline.com
Y Imaeda, M Tawada, S Suzuki, M Tomimoto… - Bioorganic & Medicinal …, 2016 - Elsevier
The action of the aspartyl protease renin is the rate-limiting initial step of the renin-angiotensin-aldosterone system. Therefore, renin is a particularly promising target for blood pressure …
Number of citations: 15 www.sciencedirect.com

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